molecular formula C17H13Cl2NO2S B12176847 N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176847
M. Wt: 366.3 g/mol
InChI Key: BJGWHQFZOUKJJH-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a phenyl group, and an oxathiine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 2-mercaptoacetic acid to form the oxathiine ring. The final step involves the cyclization of the intermediate to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxathiine ring to a thioether.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-3-phenylacrylamide
  • N-(2,6-dichlorophenyl)-N-phenylchloroacetamide

Uniqueness

N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of the oxathiine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H13Cl2NO2S/c18-12-7-4-8-13(19)14(12)20-17(21)15-16(23-10-9-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,21)

InChI Key

BJGWHQFZOUKJJH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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